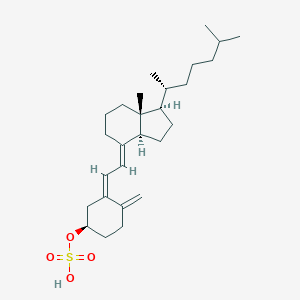

Cholecalciferol sulfate

Description

The exact mass of the compound Cholecalciferol sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin D - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cholecalciferol sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholecalciferol sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVKNZYPPDUUIT-YHJXBONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10529-43-8 | |

| Record name | Vitamin D3 sulfoconjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Cholecalciferol Sulfate: A Comprehensive Technical Review of its Synthesis and Evolving Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cholecalciferol (Vitamin D3) is a prohormone essential for calcium homeostasis and a multitude of other physiological processes. While its canonical activation pathway involving hydroxylation to calcitriol (B1668218) is well-established, the role of its sulfated conjugate, cholecalciferol sulfate (B86663), has been a subject of evolving research. Historically considered an inactive, water-soluble excretion product, recent evidence suggests a more complex role for cholecalciferol sulfate as a potential storage form and a substrate for specific metabolic enzymes. This technical guide provides an in-depth review of the chemical and endogenous synthesis of cholecalciferol sulfate, details its metabolic fate, and presents a quantitative analysis of its biological activity. We include detailed experimental protocols and pathway visualizations to serve as a resource for researchers in endocrinology, drug development, and nutritional science.

Synthesis of Cholecalciferol Sulfate

The availability of pure cholecalciferol sulfate is crucial for studying its biological effects. It can be produced through chemical synthesis or formed endogenously in the body.

Chemical Synthesis

The primary method for laboratory synthesis of cholecalciferol-3β-sulfate involves the use of a sulfating agent, commonly pyridine (B92270) sulfur trioxide, with cholecalciferol as the substrate.[1][2] This process creates the 3β-sulfate ester of vitamin D3. The purity of the synthesized compound is critical and is typically verified using high-performance liquid chromatography (HPLC) and spectral analysis methods.[1][2]

Experimental Protocol: Chemical Synthesis and Purification

This protocol is based on the methodology described by Reeve, DeLuca, and Schnoes.[1][2]

-

Reaction Setup:

-

Dissolve cholecalciferol (Vitamin D3) in a suitable anhydrous solvent (e.g., pyridine).

-

Add pyridine sulfur trioxide complex as the sulfate donor to the solution.

-

Allow the reaction to proceed at room temperature with stirring for a specified period.

-

-

Quenching and Extraction:

-

Stop the reaction by adding water or a buffer solution.

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to separate the product from the aqueous phase.

-

-

Purification:

-

Evaporate the organic solvent to obtain the crude product.

-

Purify the crude cholecalciferol sulfate using preparative reversed-phase HPLC. A common mobile phase involves a gradient of methanol (B129727) and water containing a buffer like ammonium (B1175870) acetate.[1]

-

-

Characterization and Verification:

-

Confirm the identity and purity of the final product using multiple analytical techniques:

-

Ultraviolet (UV) Spectroscopy: To confirm the characteristic vitamin D chromophore.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the sulfate group.[1][2]

-

Infrared (IR) Spectroscopy: To identify the sulfate ester functional group, with characteristic peaks around 1240 cm⁻¹ and 1060 cm⁻¹.[3]

-

Mass Spectrometry (MS): To confirm the molecular weight of the sulfated compound.[1][2]

-

-

Caption: A workflow diagram for the chemical synthesis and purification of cholecalciferol sulfate.

Endogenous Synthesis

In the body, the sulfation of cholecalciferol and other vitamin D-related compounds is catalyzed by a superfamily of enzymes known as cytosolic sulfotransferases (SULTs).[4][5] These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the substrate.

Several human SULTs have been shown to act on vitamin D compounds:

-

SULT2A1: This is considered the most important sulfotransferase for vitamin D metabolism, as it demonstrates broad activity toward 7-dehydrocholesterol (B119134) (7-DHC), vitamin D3, 25-hydroxyvitamin D3 (25(OH)D3), and 1,25-dihydroxyvitamin D3 (calcitriol).[4][5][6]

-

SULT2B1b: Shows activity primarily towards 7-DHC.[5]

-

SULT1A1: Can sulfate calcitriol.[5]

The liver is a primary site for the sulfation of 25(OH)D3.[7] The expression of SULT2A1 can be stimulated by the Vitamin D Receptor (VDR), suggesting a feedback mechanism in vitamin D metabolism.[8]

Caption: The enzymatic pathway for the endogenous synthesis of cholecalciferol sulfate.

Biological Role and Metabolism

The physiological significance of cholecalciferol sulfate has been reassessed over time. While early studies pointed towards minimal biological activity, a more nuanced picture is now emerging.

Comparative Biological Activity

Table 1: Quantitative Comparison of Biological Activity in Vitamin D-Deficient Rats

| Biological Endpoint | Cholecalciferol (Vitamin D3) | Cholecalciferol Sulfate | Reference(s) |

|---|---|---|---|

| Relative Activity | |||

| Intestinal Calcium Transport | 100% | ~1% | [1][2] |

| Bone Calcium Mobilization | 100% | <5% | [1][2] |

| Effective Dose (Oral) | |||

| Single Dose Activity | as low as 260 pmol | 208,000 - 416,000 pmol | [7] |

| Chronic Daily Dosing | 65 - 260 pmol/day | 52,000 pmol/day | [7][9] |

| Effective Dose (IV) |

| Single Dose Activity | as low as 65 pmol | No activity up to 52,000 pmol |[7][9] |

Metabolism of Sulfated Vitamin D

Despite its low direct activity, cholecalciferol sulfate is not metabolically inert. It can be processed by certain cytochrome P450 (CYP) enzymes, suggesting it may serve as a substrate for a unique metabolic pathway or act as a circulating reservoir.[4][7]

-

CYP27A1 (25-hydroxylase): This liver enzyme can convert cholecalciferol sulfate to 25-hydroxyvitamin D3 3-sulfate (25(OH)D3-S).[4]

-

CYP11A1: This enzyme can also metabolize cholecalciferol sulfate, though to a lesser extent than CYP27A1.[4][7]

-

CYP2R1 (25-hydroxylase): Does not appear to act on cholecalciferol sulfate.[4][7]

-

CYP27B1 (1α-hydroxylase): The key activating enzyme that produces calcitriol does not metabolize 25(OH)D3-S.[4][7]

-

CYP24A1 (24-hydroxylase): The key catabolic enzyme does not metabolize 25(OH)D3-S.[4][7]

This metabolic profile indicates that 25(OH)D3-S cannot be directly converted to the active hormone calcitriol or be degraded by the primary catabolic pathway. This supports the hypothesis that sulfated forms may act as a pool that can be desulfated by sulfatases at specific tissues to release the unconjugated form for activation when needed.[4][7]

Table 2: Enzyme Kinetics for 25-Hydroxylation

| Substrate | Enzyme | Catalytic Efficiency (kcat/Km) | Note | Reference(s) |

|---|---|---|---|---|

| Cholecalciferol | CYP27A1 | ~2x | Catalytic efficiency is approx. double that for the sulfated form. | [4] |

| Cholecalciferol Sulfate | CYP27A1 | ~1x | Converted to 25(OH)D3 3-Sulfate. |[4] |

Caption: Comparative metabolic pathways for cholecalciferol and cholecalciferol sulfate.

Methodologies for Analysis

Experimental Protocol: In Vivo Biological Activity Assessment

This protocol outlines the general steps used to determine the biological activity of vitamin D compounds in a rat model.[2][7]

-

Animal Model:

-

Use weanling male albino rats from a vitamin D-deficient colony.

-

Raise the rats on a vitamin D-deficient diet with controlled levels of calcium and phosphorus for several weeks to induce deficiency, confirmed by low serum calcium levels.

-

-

Dosing:

-

Divide rats into groups: a negative control (vehicle only), a positive control (various doses of cholecalciferol), and experimental groups (various doses of cholecalciferol sulfate).

-

Administer compounds via the desired route (e.g., oral gavage, intravenous injection) either as a single dose or chronically over several days.

-

-

Sample Collection:

-

After the dosing period, collect blood samples via cardiac puncture for serum analysis.

-

Excise the small intestine (duodenum) for transport assays and long bones (femur/tibia) for analysis.

-

-

Endpoint Measurement:

-

Serum Calcium & Phosphorus: Measure concentrations using atomic absorption spectrophotometry or colorimetric assays.

-

Intestinal Calcium Transport: Measure the active transport of ⁴⁵Ca across everted duodenal sacs.

-

Bone Ash: Determine the percentage of ash in dried, fat-extracted bones to assess mineralization.

-

Experimental Protocol: Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying cholecalciferol sulfate and other metabolites in samples like milk or serum.[10]

-

Sample Preparation:

-

Add an internal standard (e.g., deuterated vitamin D3 sulfate) to the sample.

-

Perform protein precipitation using a solvent like acetonitrile (B52724) or ethanol (B145695) to remove interfering proteins.[10]

-

Alternatively, use liquid-liquid extraction (LLE) with a solvent mixture (e.g., n-hexane:ethyl acetate) to isolate the analytes.[10]

-

For complex matrices like milk, saponification may be used to remove lipids, although it can negatively affect recovery.[10]

-

-

Chromatographic Separation:

-

Inject the extracted sample into an HPLC or UHPLC system.

-

Use a C18 reversed-phase column to separate cholecalciferol sulfate from other metabolites.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.

-

Conclusion and Future Directions

Cholecalciferol sulfate, once dismissed as a minor, inactive metabolite, is now understood to be an integral part of the complex vitamin D metabolic network. While its direct biological activity on calcium homeostasis is minimal compared to calcitriol, its formation via SULT enzymes and its specific metabolism by CYP27A1 point to a distinct physiological purpose. The prevailing hypothesis is that cholecalciferol sulfate and its downstream product, 25(OH)D3-S, constitute a circulating, water-soluble reservoir of vitamin D that is protected from direct activation or degradation.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Tissue-Specific Sulfatases: The identification and characterization of sulfatases that can hydrolyze vitamin D sulfates back to their unconjugated forms are critical to proving the reservoir hypothesis.

-

Non-Canonical Roles: The potential roles of sulfated vitamin D metabolites in tissues outside of the classic calcium-regulating organs (e.g., skin, immune cells, prostate) remain largely unexplored.

-

Pharmacokinetics: A deeper understanding of the pharmacokinetics of sulfated vs. non-sulfated vitamin D could inform novel therapeutic strategies for managing vitamin D deficiency, particularly in conditions with malabsorption.

The continued study of this once-overlooked metabolite promises to add significant new layers to our understanding of vitamin D physiology and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Figure 6 from Synthesis and Biological Activity of Vitamin D 3-Sulfate * | Semantic Scholar [semanticscholar.org]

- 4. Vitamin D Sulfate (found in breast milk) - several studies - VitaminDWiki [vitamindwiki.com]

- 5. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin D receptor regulation of the steroid/bile acid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Cholecalciferol Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecalciferol, or vitamin D3, is a crucial prohormone primarily recognized for its role in calcium homeostasis and bone metabolism. While the lipophilic nature of cholecalciferol and its hydroxylated metabolites is well-established, a water-soluble form, cholecalciferol sulfate (B86663), has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to cholecalciferol sulfate, offering a valuable resource for researchers in nutrition, dermatology, and drug development.

Discovery and Historical Context

The story of cholecalciferol sulfate is intertwined with the quest to understand the full spectrum of vitamin D's presence and function in biological systems, particularly in human milk.

Early Evidence of a Water-Soluble Form of Vitamin D

The initial clues pointing towards a water-soluble form of vitamin D emerged from studies on the vitamin D content of mammalian milk. In 1969, a pioneering study by Sahashi and colleagues reported the isolation of a water-soluble form of vitamin D from fresh cow's and human milk, which they identified as vitamin D sulfate.[1] Their findings suggested that a significant portion of vitamin D in milk existed in this conjugated form.

The Controversy of the 1970s and 1980s

The initial discovery by Sahashi et al. sparked a debate within the scientific community that lasted for over a decade. Several research groups attempted to replicate and quantify the presence of vitamin D sulfate in human milk, with conflicting results. Some studies supported the existence of cholecalciferol sulfate in milk whey, while others failed to detect it, leading to a period of uncertainty and controversy.[2][3][4] This debate highlighted the analytical challenges in accurately measuring this water-soluble conjugate in complex biological matrices.

Confirmation and Modern Understanding

With the advent of more sensitive and specific analytical techniques, particularly high-performance liquid chromatography (HPLC) and later, liquid chromatography-tandem mass spectrometry (LC-MS/MS), the presence of cholecalciferol sulfate in biological fluids was definitively confirmed.[5] While its concentration in human milk is now understood to be much lower than initially proposed, its existence as an endogenous metabolite is undisputed.

Biochemical Synthesis of Cholecalciferol Sulfate

The sulfation of cholecalciferol is an enzymatic process catalyzed by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of cholecalciferol.

Key Sulfotransferase Enzymes

Research has identified specific cytosolic sulfotransferases involved in the sulfation of vitamin D and its precursors.

-

SULT2B1b: This enzyme, highly expressed in the skin, prostate, and placenta, is known to sulfate cholesterol and 3β-hydroxysteroids.[1][6] Given that 7-dehydrocholesterol (B119134), the precursor to cholecalciferol, is a substrate for SULT2B1b, it is a primary candidate for the sulfation of cholecalciferol's immediate precursor.[7][8]

-

SULT2A1: This sulfotransferase, predominantly found in the liver and adrenal glands, has been shown to sulfate 25-hydroxyvitamin D3.[7][8]

The direct sulfation of cholecalciferol is also likely mediated by these or other related sulfotransferases, though the primary enzyme responsible may vary depending on the tissue.

Biochemical Pathway

The synthesis of cholecalciferol sulfate can occur through two potential pathways:

-

Direct Sulfation: Cholecalciferol is directly sulfated at the 3β-hydroxyl position by a sulfotransferase enzyme.

-

Sulfation of Precursors: 7-dehydrocholesterol is sulfated by SULT2B1b in the skin, and this sulfated precursor is then converted to cholecalciferol sulfate upon exposure to UVB radiation.

Physiological Roles and Biological Activity

The physiological significance of cholecalciferol sulfate is an area of ongoing research. Unlike its non-sulfated counterpart, cholecalciferol sulfate exhibits very low affinity for the vitamin D receptor (VDR), suggesting that it does not directly regulate gene transcription in the same manner as calcitriol.[9][10]

Role in Keratinocyte Differentiation

Emerging evidence suggests a role for sulfated steroids, including potentially cholecalciferol sulfate, in epidermal differentiation. The skin maintains a gradient of cholesterol sulfate, which is involved in regulating the expression of key structural proteins of the epidermis.

-

Filaggrin and Loricrin: These proteins are essential for the formation of the cornified envelope, the outermost layer of the epidermis that provides a crucial barrier function. Studies have shown that cholesterol sulfate can induce the expression of filaggrin.[11] While direct evidence for cholecalciferol sulfate is still being gathered, its structural similarity to cholesterol sulfate suggests a potential role in regulating the expression of these and other differentiation markers.[12]

Role in Fetal Development

Cholecalciferol sulfate is found in the fetal circulation, often at higher concentrations than in the maternal circulation, suggesting a potential role during development.[2] The placenta is capable of metabolizing vitamin D and its metabolites, and it is hypothesized that the sulfated form may serve as a readily transportable, water-soluble source of vitamin D for the fetus.[5][13] However, the exact mechanisms of its transport across the placenta and its direct effects on fetal bone development are still under investigation.[5]

Quantitative Data

The biological activity of cholecalciferol sulfate has been compared to that of cholecalciferol in several studies. The data consistently show that the sulfated form has significantly lower potency.

| Biological Activity Assay | Cholecalciferol (Vitamin D3) | Cholecalciferol Sulfate | Reference |

| Intestinal Calcium Transport | ~100% | ~1% | [14] |

| Bone Calcium Mobilization | ~100% | <5% | [14] |

| Bone Calcification | ~100% | ~1% | [14] |

| Serum Phosphorus Elevation | ~100% | ~1% | [14] |

Experimental Protocols

Synthesis of Cholecalciferol Sulfate

A common method for the chemical synthesis of cholecalciferol sulfate involves the use of a sulfur trioxide-pyridine complex as the sulfating agent.

Materials:

-

Cholecalciferol (Vitamin D3)

-

Anhydrous pyridine

-

Sulfur trioxide-pyridine complex

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Dissolve cholecalciferol in anhydrous pyridine.

-

Add a molar excess of sulfur trioxide-pyridine complex to the solution.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).

-

Quench the reaction by adding water.

-

Extract the aqueous phase with diethyl ether to remove unreacted cholecalciferol.

-

Wash the aqueous phase containing the sodium salt of cholecalciferol sulfate with saturated sodium chloride solution.

-

Lyophilize the aqueous phase to obtain the crude product.

-

Purify the cholecalciferol sulfate by HPLC.[14]

Extraction and Quantification of Cholecalciferol Sulfate from Biological Fluids (e.g., Breast Milk) by LC-MS/MS

This protocol is adapted from Newman et al. (2022).[5]

Materials:

-

Breast milk sample

-

Methanol (B129727) (MeOH)

-

Internal standard (e.g., deuterated cholecalciferol sulfate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of breast milk, add a known amount of the internal standard.

-

Add four volumes of cold methanol to precipitate proteins.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar interferences.

-

Elute the cholecalciferol sulfate with a high percentage of methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

Inject the sample onto a C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).

-

Detect and quantify cholecalciferol sulfate and the internal standard using a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions.

-

| Parameter | Value |

| LC Column | C18 |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | 5 mM Ammonium Acetate in Methanol |

| Gradient | Typically a gradient from lower to higher percentage of B |

| MS Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 463.3 |

| Product Ion (m/z) | 365.3 (loss of SO3) |

Conclusion

The discovery and history of cholecalciferol sulfate illustrate a fascinating journey of scientific inquiry, from initial controversial findings to its confirmation as an endogenous metabolite. While its biological activity in classical vitamin D pathways is limited, its presence in key tissues like the skin and in the fetal circulation suggests unique physiological roles that are yet to be fully elucidated. For researchers and drug development professionals, understanding the biochemistry and analytical methodologies associated with cholecalciferol sulfate is crucial for exploring its potential as a biomarker or a therapeutic target in various physiological and pathological conditions. Further research into its specific signaling pathways and physiological functions will undoubtedly shed more light on the diverse and complex world of vitamin D metabolism.

References

- 1. SULT2B1b Sulfotransferase: Induction by Vitamin D Receptor and Reduced Expression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D metabolism in human pregnancy. Concentrations of free and sulphated 25-hydroxyvitamin D3 in maternal and fetal plasma at term - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesterol Sulfate and Cholesterol Sulfotransferase Inhibit Gluconeogenesis by Targeting Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cholecalciferol and placental calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HUMAN CYTOSOLIC SULFOTRANSFERASE 2B1: ISOFORM EXPRESSION, TISSUE SPECIFICITY AND SUBCELLULAR LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Human Vitamin D Receptor Mutant Activated by Cholecalciferol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesterol sulfate induces expression of the skin barrier protein filaggrin in normal human epidermal keratinocytes through induction of RORα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vitamin D and pregnancy: the maternal-fetal metabolism of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cholecalciferol Sulfate Metabolism in Humans

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecalciferol, or vitamin D3, is a prohormone crucial for calcium homeostasis and bone metabolism. Its metabolic activation via hydroxylation to 25-hydroxyvitamin D3 (25(OH)D3) and subsequently to the active hormone 1,25-dihydroxyvitamin D3 (calcitriol) is well-documented. However, a parallel metabolic pathway involving the sulfation of cholecalciferol and its metabolites has garnered increasing interest. This technical guide provides a comprehensive overview of cholecalciferol sulfate (B86663) metabolism in humans, focusing on its synthesis, physiological relevance, and analytical quantification. Understanding this pathway is critical for a complete picture of vitamin D homeostasis and may have implications for drug development and clinical diagnostics.

Metabolic Pathway of Cholecalciferol Sulfation

The sulfation of cholecalciferol and its metabolites is a detoxification process and a potential mechanism for creating a water-soluble, transportable, and readily available reservoir of vitamin D. This biotransformation is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are present in various tissues, including the liver, adrenal glands, and skin.

Key Enzymes and Reactions

The primary enzymes responsible for the sulfation of vitamin D3-related compounds are cytosolic SULTs. These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.

-

SULT2A1: This is the principal enzyme involved in the sulfation of a broad range of vitamin D3 compounds. It displays activity towards 7-dehydrocholesterol (B119134) (the precursor to vitamin D3), cholecalciferol itself, and 25-hydroxyvitamin D3[1].

-

SULT2B1b: This enzyme shows a more specific activity, primarily targeting 7-dehydrocholesterol for sulfation[1].

-

SULT1A1: This sulfotransferase is exclusively involved in the sulfation of the active form of vitamin D3, calcitriol[1].

The metabolic cascade can be initiated either by the sulfation of 7-dehydrocholesterol in the skin, which can then be converted to cholecalciferol sulfate, or by the direct sulfation of cholecalciferol and its hydroxylated metabolites in the liver and other tissues. The resulting sulfated compounds, such as cholecalciferol-3-sulfate and 25-hydroxyvitamin D3-3-sulfate, are water-soluble and can circulate in the bloodstream.

dot

Caption: Metabolic pathway of cholecalciferol sulfation.

Physiological Significance

The biological activity of sulfated vitamin D metabolites is significantly lower than their non-sulfated counterparts. Studies in rats have shown that vitamin D3-sulfate has less than 5% of the activity of vitamin D3 in mobilizing calcium from bone and approximately 1% of its ability to stimulate intestinal calcium transport[2]. This suggests that sulfation is a mechanism to inactivate and modulate the levels of active vitamin D hormones.

The current hypothesis is that sulfated vitamin D metabolites, particularly 25-hydroxyvitamin D3-3-sulfate, may serve as a circulating, water-soluble reservoir of vitamin D. This reservoir could be hydrolyzed by steroid sulfatases to release the active form when needed, although evidence for efficient desulfation of vitamin D sulfate in humans is limited[3]. The primary route of elimination for sulfated vitamin D metabolites appears to be through biliary excretion into the feces[4].

There is currently no strong evidence to suggest that cholecalciferol sulfate or its metabolites have their own distinct signaling pathways mediated by a specific receptor. Their primary role appears to be within the broader context of vitamin D homeostasis as inactivation and storage forms.

Quantitative Data

Table 1: Enzyme Kinetics of Human Sulfotransferases in Cholecalciferol Metabolism

| Enzyme | Substrate | Apparent Km (μM) | Reference |

| SULT2A1 | 7-Dehydrocholesterol | 1.8 | [1] |

| SULT2A1 | Cholecalciferol | 3.3 | [1] |

| SULT2A1 | 25-Hydroxyvitamin D3 | 0.9 | [1][5] |

| SULT2A1 | 1,25-Dihydroxyvitamin D3 | 2.5 | [1] |

| SULT2B1b | 7-Dehydrocholesterol | 0.6 | [1] |

| SULT1A1 | 1,25-Dihydroxyvitamin D3 | 1.1 | [1] |

Note: Kinetic parameters can vary depending on the experimental conditions.

Table 2: Plasma Concentrations of Sulfated Vitamin D Metabolites in Humans

| Metabolite | Mean Concentration (ng/mL) | Population | Reference |

| 25-Hydroxyvitamin D3 Sulfate | 16.7 ± 7.1 | 60 patients | [6] |

| Cholecalciferol Sulfate | Not typically reported | - | - |

| 25-Hydroxyvitamin D2 Sulfate | Not typically reported | - | - |

Note: Concentrations can be highly variable depending on factors such as sun exposure, diet, and individual genetics.

Experimental Protocols

Quantification of Sulfated Vitamin D Metabolites by LC-MS/MS

The analysis of sulfated vitamin D metabolites in biological fluids is challenging due to their low concentrations and the presence of interfering substances. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification.

dot

Caption: Experimental workflow for LC-MS/MS quantification.

1. Sample Preparation (Protein Precipitation)

-

To a 250 µL aliquot of human serum or plasma, add 500 µL of ice-cold acetonitrile (B52724) to precipitate proteins[7].

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate the samples at room temperature for 15 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at 4000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 50 µL of the initial mobile phase composition[7].

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A binary solvent system is employed, for example:

-

Solvent A: 10mM ammonium (B1175870) formate (B1220265) in water.

-

Solvent B: 10mM ammonium formate in methanol.

-

-

Gradient: A gradient elution is used to separate the analytes, for instance, starting with a high percentage of solvent A and gradually increasing the percentage of solvent B[7].

-

Flow Rate: A typical flow rate is 0.2 mL/min.

-

Injection Volume: 20 µL of the reconstituted sample is injected.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is preferred for the detection of sulfated compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each sulfated vitamin D metabolite and their corresponding stable isotope-labeled internal standards.

-

3. Quantification

-

Stable isotope-labeled internal standards for each analyte should be added to the samples before protein precipitation to account for matrix effects and variations in extraction efficiency and instrument response.

-

A calibration curve is generated using known concentrations of the sulfated vitamin D standards.

-

The concentration of the endogenous sulfated vitamin D metabolites in the samples is determined by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Conclusion and Future Directions

The sulfation of cholecalciferol and its metabolites represents an important, yet often overlooked, aspect of vitamin D metabolism. While the biological activity of these sulfated forms is low, their presence in circulation suggests a role in the inactivation and storage of vitamin D. For researchers and drug development professionals, a thorough understanding of this pathway is essential for accurately interpreting vitamin D status and for the development of new therapeutic agents that may target vitamin D metabolism.

Future research should focus on elucidating the mechanisms of desulfation in vivo, which would clarify the role of sulfated metabolites as a true physiological reservoir. Furthermore, investigating the potential for direct, non-classical signaling roles of these sulfated compounds could open new avenues in vitamin D research. The continued development and refinement of analytical methods for the simultaneous quantification of both sulfated and non-sulfated vitamin D metabolites will be crucial for advancing our understanding in this field.

References

- 1. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Failure of steroid sulfatase to desulfate vitamin D3 sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of vitamin D3-3H in human subjects: distribution in blood, bile, feces, and urine [pubmed.ncbi.nlm.nih.gov]

- 5. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 25-Hydroxyvitamin D3 3-sulphate is a major circulating form of vitamin D in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

The Physiological Function of Sulfated Vitamin D3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin D3, a critical regulator of calcium homeostasis and pleiotropic signaling molecule, exists in both its well-studied free form and as a sulfated conjugate. This technical guide provides a comprehensive overview of the physiological function of sulfated vitamin D3 (D3-S), synthesizing current scientific understanding of its metabolism, biological activity, and analytical measurement. While traditionally considered an inactive metabolite, emerging research suggests a more nuanced role for D3-S, potentially as a storage depot or a molecule with distinct, yet to be fully elucidated, functions. This document details the significantly lower potency of D3-S in classical vitamin D pathways, outlines its metabolic fate, and provides detailed experimental protocols for its study.

Introduction: The Enigma of Sulfated Vitamin D3

Vitamin D3 (cholecalciferol) undergoes a series of hydroxylation steps to become the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). However, a portion of vitamin D3 and its metabolites can be sulfated, primarily at the 3β-hydroxyl position, to form vitamin D3-3β-sulfate. This sulfoconjugation dramatically increases the water solubility of the lipophilic vitamin D molecule, leading to altered pharmacokinetics and biological activity. For decades, D3-S was largely dismissed as an inactive excretion product. However, its consistent presence in circulation and in human breast milk has prompted a re-evaluation of its physiological significance.

Comparative Biological Activity: Sulfated vs. Non-Sulfated Vitamin D3

A substantial body of evidence from in vivo studies, primarily in rat models of vitamin D deficiency, demonstrates that sulfated vitamin D3 exhibits significantly lower biological activity compared to its non-sulfated counterpart in regulating calcium and bone metabolism.

Key Findings:

-

Intestinal Calcium Transport: Vitamin D3-sulfate is approximately 1% as active as cholecalciferol in stimulating intestinal calcium absorption[1].

-

Bone Calcium Mobilization: The ability of D3-S to mobilize calcium from bone is less than 5% of that of non-sulfated vitamin D3[1].

-

Bone Calcification and Serum Phosphorus: D3-S has a negligible effect on supporting bone calcification and elevating serum phosphorus levels, showing approximately 1% of the activity of cholecalciferol[1].

Data Presentation: Comparative Biological Potency

| Biological Activity | Vitamin D3-Sulfate (Relative Potency) | Cholecalciferol (Relative Potency) | Reference |

| Intestinal Calcium Transport | ~1% | 100% | [1] |

| Bone Calcium Mobilization | <5% | 100% | [1] |

| Bone Calcification Support | ~1% | 100% | [1] |

| Serum Phosphorus Elevation | ~1% | 100% | [1] |

Metabolism of Sulfated Vitamin D3

The metabolic pathway of vitamin D3-sulfate differs significantly from that of free vitamin D3, primarily due to the substrate specificity of the key hydroxylating enzymes.

25-Hydroxylation

The initial and crucial activation step of vitamin D3 is its 25-hydroxylation in the liver. The mitochondrial enzyme CYP27A1 has been shown to metabolize vitamin D3-sulfate to 25-hydroxyvitamin D3-3-sulfate (25(OH)D3-S). However, the catalytic efficiency of this reaction is approximately half that of the conversion of non-sulfated vitamin D3 to 25-hydroxyvitamin D3[2]. In contrast, CYP2R1 , another key vitamin D 25-hydroxylase, does not appear to act on vitamin D3-sulfate[2].

1α-Hydroxylation and Catabolism

The subsequent activation step to the hormonal form, 1,25-dihydroxyvitamin D3, is catalyzed by CYP27B1 . Studies have shown that 25(OH)D3-S is not a substrate for CYP27B1, meaning it cannot be converted to the active hormone 1,25(OH)2D3-S[2]. Furthermore, the primary catabolic enzyme for vitamin D metabolites, CYP24A1 , also does not metabolize 25(OH)D3-S[2].

These findings suggest that 25(OH)D3-S may represent a metabolically inactive circulating reservoir that requires desulfation by sulfatases to re-enter the activation pathway of vitamin D.

Signaling Pathway: Vitamin D Metabolism

References

"cholecalciferol sulfate as a water-soluble vitamin D metabolite"

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cholecalciferol sulfate (B86663), a water-soluble metabolite of vitamin D3, has long been a subject of scientific inquiry. Unlike its fat-soluble parent compound, cholecalciferol sulfate exhibits distinct physicochemical properties that influence its biological role. This technical guide provides a comprehensive overview of cholecalciferol sulfate, consolidating current knowledge on its synthesis, metabolism, physiological concentrations, and biological activity. Detailed experimental protocols for its synthesis and quantification are presented, alongside a critical analysis of its purported functions. Signaling and metabolic pathways are visualized to offer a clear understanding of its place within the broader vitamin D endocrine system. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and physiological significance of this unique vitamin D metabolite.

Introduction

Vitamin D3 (cholecalciferol) is a crucial prohormone, primarily recognized for its central role in calcium and phosphate (B84403) homeostasis and bone health. Following its synthesis in the skin or ingestion from dietary sources, cholecalciferol undergoes a series of hydroxylations in the liver and kidneys to form its biologically active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol). However, another metabolic pathway exists: the sulfation of cholecalciferol and its hydroxylated derivatives. This process generates water-soluble sulfate conjugates, with cholecalciferol-3β-sulfate being a primary example. The water solubility of these sulfated forms starkly contrasts with the lipophilic nature of other vitamin D metabolites, suggesting a different physiological handling and purpose. This guide delves into the biochemistry and physiology of cholecalciferol sulfate, providing the detailed technical information required for advanced research and development.

Synthesis and Metabolism

The biotransformation of cholecalciferol to cholecalciferol sulfate is an enzymatic process, as is its subsequent metabolism.

Enzymatic Synthesis

The sulfation of cholecalciferol is catalyzed by a family of enzymes known as sulfotransferases (SULTs).

-

Key Enzyme: The primary enzyme responsible for the sulfation of vitamin D3 and its metabolites in humans is SULT2A1 .[1] SULT2A1 exhibits broad substrate specificity, catalyzing the sulfation of various vitamin D3-related compounds.

-

Other Involved Enzymes: While SULT2A1 is the major player, other sulfotransferases can also contribute to the sulfation of specific vitamin D metabolites. For instance, SULT1A1 can sulfate calcitriol, and SULT2B1b can act on 7-dehydrocholesterol, a precursor to vitamin D3.[1]

Metabolic Fate

Once formed, cholecalciferol sulfate can be further metabolized by cytochrome P450 (CYP) enzymes.

-

CYP27A1: This enzyme can convert vitamin D3 sulfate to 25-hydroxyvitamin D3 3-sulfate. The catalytic efficiency (kcat/Km) for this conversion is approximately half that of the non-sulfated form.[2][3]

-

CYP2R1: This 25-hydroxylase does not appear to act on vitamin D3 sulfate.[3]

-

CYP11A1: This enzyme can convert vitamin D3 sulfate to 20-hydroxyvitamin D3 3-sulfate, albeit at a considerably lower rate than the conversion of non-sulfated vitamin D3.[3]

-

CYP27B1 and CYP24A1: The activating enzyme CYP27B1 and the inactivating enzyme CYP24A1 do not metabolize 25-hydroxyvitamin D3 3-sulfate.[3] This suggests that the sulfated form may be protected from activation to the hormonal form and from degradation, supporting its role as a potential storage form.

Quantitative Data

The following tables summarize the available quantitative data regarding cholecalciferol sulfate and related metabolites.

Table 1: Circulating Concentrations of Vitamin D Metabolites

| Metabolite | Species | Fluid | Concentration | Reference |

| Vitamin D3 Sulfate (D3-S) | Human | Breastmilk | Present (quantified) | [4] |

| 25-hydroxyvitamin D3 Sulfate (25(OH)D3-S) | Human | Serum | Predominant sulfated form | [4] |

| Vitamin D2 Sulfate (D2-S) | Human | Breastmilk | Present (quantified) | [4] |

| 25-hydroxyvitamin D2 Sulfate (25(OH)D2-S) | Human | Serum | Detected | [4] |

Table 2: Biological Activity of Cholecalciferol Sulfate vs. Cholecalciferol

| Biological Activity Assay | Cholecalciferol Sulfate Activity (relative to Cholecalciferol) | Species | Reference |

| Intestinal Calcium Transport Stimulation | ~1% | Rat | [5][6] |

| Bone Calcium Mobilization | <5% | Rat | [5][6] |

| Serum Phosphorus Elevation | ~1% | Rat | [5][6] |

| Bone Calcification Support | ~1% | Rat | [5][6] |

Table 3: Kinetic Parameters of Vitamin D Sulfate Metabolism

| Enzyme | Substrate | Product | Catalytic Efficiency (kcat/Km) | Notes | Reference |

| CYP27A1 | Vitamin D3 Sulfate | 25(OH)D3 3-Sulfate | ~50% of non-sulfated Vitamin D3 | Purified enzyme | [2][3] |

| CYP11A1 | Vitamin D3 Sulfate | 20(OH)D3 3-Sulfate | Considerably lower than non-sulfated Vitamin D3 | Purified enzyme | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to cholecalciferol sulfate.

Chemical Synthesis of Cholecalciferol-3β-Sulfate

This protocol is adapted from Reeve et al. (1981).[5][6]

Materials:

-

Cholecalciferol (Vitamin D3)

-

Pyridine (B92270) sulfur trioxide complex

-

Anhydrous pyridine

-

Sodium chloride (NaCl)

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Water

Procedure:

-

Suspend cholecalciferol and pyridine sulfur trioxide in anhydrous pyridine.

-

Allow the reaction to proceed. The original publication does not specify reaction time or temperature, which would need to be optimized.

-

After the reaction, wash the mixture with a saturated NaCl solution. This step facilitates the formation of the sodium salt of vitamin D3-sulfate.

-

Purify the resulting sodium salt of cholecalciferol-3β-sulfate using reverse-phase HPLC. A gradient of acetonitrile in water is typically used for elution.

-

Collect the fraction corresponding to cholecalciferol sulfate.

-

Verify the purity and identity of the synthesized compound using analytical techniques such as UV spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Quantification of Vitamin D Sulfates in Biological Fluids by LC-MS/MS

This protocol is a generalized procedure based on methods described by Gomes et al. and others.[4][7][8]

Materials:

-

Biological fluid sample (e.g., serum, breastmilk)

-

Acetonitrile (ACN)

-

Internal standards (isotopically labeled vitamin D sulfates)

-

LC-MS/MS system with a suitable column (e.g., pentafluorophenyl - PFP)

-

Online Solid Phase Extraction (SPE) system (optional, for cleanup)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of the biological sample (e.g., 4 mL of milk), add a solution of internal standards.

-

Add a precipitating agent, such as acetonitrile (e.g., 8 mL), to precipitate proteins.[7] The ratio of solvent to sample may need optimization depending on the matrix.[8]

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the vitamin D metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Employ a chromatographic column, such as a PFP column, for the separation of the different vitamin D metabolites, including the sulfated forms.[8]

-

Utilize an electrospray ionization (ESI) source, typically in negative ion mode for the detection of sulfated compounds.[4]

-

Set up the mass spectrometer for multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of each target vitamin D sulfate and internal standard.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of analytical standards.

-

Quantify the concentration of each vitamin D sulfate in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

-

Biological Activity Assay: Intestinal Calcium Transport

This in vivo protocol is based on the methodology used in studies assessing the biological activity of vitamin D metabolites in rats.[9][10]

Materials:

-

Vitamin D-deficient rats

-

Cholecalciferol sulfate (test compound)

-

Cholecalciferol (positive control)

-

Vehicle (e.g., 33% aqueous ethanol (B145695) for oral administration)

-

Radioactive calcium (e.g., 45Ca)

-

Everted gut sac apparatus

Procedure:

-

Animal Model: Use weanling male rats fed a vitamin D-deficient, low-calcium diet for several weeks to induce vitamin D deficiency and hypocalcemia.

-

Dosing:

-

Administer the test compound (cholecalciferol sulfate) and the positive control (cholecalciferol) to different groups of rats. Dosing can be done orally or intravenously.

-

Include a vehicle control group.

-

Administer a range of doses to determine a dose-response relationship. For a single oral dose, amounts up to 416,000 pmol of cholecalciferol sulfate have been tested.[9] For chronic dosing, daily oral doses of 52,000 pmol have been used.[9]

-

-

Everted Gut Sac Preparation:

-

After a specified time post-dosing (e.g., 24 hours), euthanize the rats and excise the duodenum.

-

Prepare everted duodenal sacs as per standard laboratory procedures.

-

-

Calcium Transport Measurement:

-

Fill the everted sacs with a buffer solution and incubate them in a buffer containing a known concentration of radioactive calcium (45Ca).

-

After incubation, measure the amount of 45Ca transported into the sac.

-

Express the results as a ratio of the concentration of 45Ca inside the sac (serosal side) to that outside (mucosal side).

-

-

Data Analysis:

-

Compare the calcium transport ratios between the different treatment groups to determine the relative biological activity of cholecalciferol sulfate compared to cholecalciferol.

-

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involving cholecalciferol sulfate.

Caption: Metabolic pathway of cholecalciferol including the sulfation route.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the ability of vitamin D3-metabolizing cytochromes P450 to act on vitamin D3 sulfate and 25-hydroxyvitamin D3 3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Vivo Enzymatic Synthesis of Cholecalciferol Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo enzymatic synthesis of cholecalciferol sulfate (B86663) (Vitamin D3 sulfate), a significant metabolite in the vitamin D endocrine system. The document details the key enzymes involved, their kinetics, relevant metabolic pathways, and the experimental protocols for their investigation. All quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are illustrated with diagrams.

Introduction

Cholecalciferol (Vitamin D3) undergoes extensive metabolism to exert its physiological effects. While hydroxylation pathways leading to the active hormone calcitriol (B1668218) are well-documented, the sulfation of vitamin D3 and its metabolites is an area of growing research interest. Cholecalciferol sulfate is present in the circulation and is thought to play a role in vitamin D homeostasis, potentially serving as a reservoir of the vitamin.[1][2] The enzymatic sulfation of cholecalciferol is primarily catalyzed by cytosolic sulfotransferases (SULTs), which transfer a sulfonyl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.

Key Enzymes in Cholecalciferol Sulfation

The in-vivo sulfation of cholecalciferol and its metabolites is carried out by specific isoforms of the sulfotransferase family. The primary enzymes identified are SULT2A1 and SULT2B1.[3]

-

SULT2A1: Also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST), SULT2A1 is highly expressed in the liver and adrenal glands.[4] It exhibits broad substrate specificity, acting on various steroids and bile acids.[4] Research has shown that SULT2A1 is the principal enzyme responsible for the sulfation of 25-hydroxyvitamin D3, a major circulating form of vitamin D.[1][2]

-

SULT2B1: This sulfotransferase has two isoforms, SULT2B1a and SULT2B1b. SULT2B1b is predominantly expressed in the skin, prostate, and placenta. It preferentially sulfates cholesterol and oxysterols.[5] SULT2B1b has been shown to sulfate 7-dehydrocholesterol, the precursor of vitamin D3 in the skin.[3]

Quantitative Data on Enzymatic Activity

The following tables summarize the available quantitative data on the sulfation of cholecalciferol and related compounds by human SULT enzymes.

Table 1: Sulfating Activity of Human Cytosolic SULTs towards Vitamin D3-Related Compounds [3]

| Substrate | SULT Isoform | Relative Activity (%) |

| 7-Dehydrocholesterol | SULT2B1b | 100 |

| SULT2A1 | 15 | |

| Cholecalciferol (Vitamin D3) | SULT2A1 | 5 |

| 25-Hydroxyvitamin D3 | SULT2A1 | 80 |

| Calcitriol | SULT1A1 | 10 |

Note: Relative activity is expressed as a percentage of the highest activity observed for each substrate with the panel of tested SULTs.

Table 2: Kinetic Parameters for 25-Hydroxyvitamin D3 Sulfation by Human Liver Cytosol and Recombinant SULT2A1 [1]

| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |

| Human Liver Cytosol (pooled) | 0.25 ± 0.04 | 15.3 ± 0.5 |

| Recombinant Human SULT2A1 | 0.18 ± 0.03 | 125 ± 5 |

Signaling Pathways and Metabolic Network

The enzymatic synthesis of cholecalciferol sulfate is integrated into the broader vitamin D metabolic pathway. The following diagrams illustrate these connections.

Caption: Overview of Vitamin D3 metabolism and sulfation pathways.

Caption: Regulation of SULT gene expression by the Vitamin D Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the enzymatic synthesis of cholecalciferol sulfate.

Sulfotransferase Activity Assay

This protocol is adapted from studies investigating the sulfation of vitamin D metabolites by recombinant human SULTs and human liver cytosol.[1][3]

Objective: To determine the rate of sulfation of a vitamin D metabolite by a specific SULT enzyme or tissue preparation.

Materials:

-

Substrate: Cholecalciferol, 25-hydroxyvitamin D3, or other vitamin D metabolites (in ethanol (B145695) or DMSO).

-

Enzyme source: Recombinant human SULT enzyme (e.g., SULT2A1, SULT2B1b) or human liver cytosol.

-

Cofactor: 3'-phosphoadenosine 5'-phosphosulfate (PAPS).

-

Reaction buffer: 50 mM Tris-HCl, pH 7.5.

-

Quenching solution: Acetonitrile (B52724).

-

Internal standard for LC-MS/MS analysis.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, enzyme source, and substrate in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

-

Initiate the reaction by adding a pre-warmed solution of PAPS.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the formation of the sulfated product using a validated LC-MS/MS method.

Data Analysis:

-

Quantify the amount of sulfated product formed based on a standard curve.

-

Calculate the reaction velocity (e.g., in pmol/min/mg protein).

-

For kinetic analysis, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Caption: Experimental workflow for a sulfotransferase activity assay.

In Vivo Studies in Animal Models

While direct in-vivo protocols for cholecalciferol sulfation are less common in the provided literature, the general approach would involve administering the substrate and analyzing its metabolites.

Objective: To determine the in-vivo formation of cholecalciferol sulfate.

Materials:

-

Cholecalciferol (labeled or unlabeled).

-

Vehicle for administration (e.g., corn oil).

-

Blood and tissue collection supplies.

-

Analytical instrumentation (HPLC, LC-MS/MS).

Procedure:

-

Acclimate the animals to the housing conditions.

-

Administer a single dose of cholecalciferol (e.g., via oral gavage or intravenous injection).

-

Collect blood samples at various time points post-administration.

-

At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, intestine).

-

Process the blood to obtain plasma or serum. Homogenize the tissues.

-

Extract the vitamin D metabolites from the plasma/serum and tissue homogenates using a suitable organic solvent extraction method.

-

Analyze the extracts for the presence and quantity of cholecalciferol sulfate using HPLC or LC-MS/MS.

Data Analysis:

-

Determine the concentration of cholecalciferol sulfate in plasma/serum and tissues over time.

-

Calculate pharmacokinetic parameters if time-course data is available.

Physiological Role and Future Directions

The physiological significance of cholecalciferol sulfation is still under investigation. It is hypothesized that sulfation may:

-

Serve as a reservoir: Vitamin D sulfate is bound by the vitamin D binding protein (VDBP) in circulation, protecting it from rapid renal excretion and potentially allowing for its conversion back to the unsulfated form when needed.[1][2]

-

Facilitate excretion: Sulfation generally increases the water solubility of compounds, which can facilitate their elimination. However, the high affinity of vitamin D sulfate for VDBP suggests this may not be its primary role.[1][2]

-

Modulate biological activity: Vitamin D3 sulfate itself has been shown to have significantly less biological activity compared to its unsulfated counterpart in terms of calcium mobilization and transport.[6][7]

Future research in this area will likely focus on elucidating the mechanisms of desulfation, further characterizing the regulation of SULT enzymes involved in vitamin D metabolism, and fully understanding the clinical implications of variations in cholecalciferol sulfation on vitamin D status and overall health. The induction of SULT2B1 by the vitamin D receptor suggests a potential feedback loop in vitamin D homeostasis.[5][8] Furthermore, the regulation of SULT2A1 by the vitamin D receptor has also been reported.[9] These findings open new avenues for therapeutic interventions targeting the sulfation pathway in vitamin D-related disorders.

References

- 1. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3- O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfation of vitamin D3 -related compounds-identification and characterization of the responsible human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile salt sulfotransferase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SULT2B1b sulfotransferase: induction by vitamin D receptor and reduced expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamin D receptor regulation of the steroid/bile acid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Cholecalciferol Sulfate in Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecalciferol, or vitamin D3, is a cornerstone in the regulation of calcium homeostasis. Its conversion to the active form, 1,25-dihydroxycholecalciferol, is a well-documented pathway essential for intestinal calcium absorption and bone metabolism. However, a lesser-understood metabolic route involves the sulfation of cholecalciferol, leading to the formation of cholecalciferol sulfate (B86663). This technical guide delves into the existing scientific literature to provide an in-depth analysis of the synthesis, metabolism, and physiological role of cholecalciferol sulfate in calcium homeostasis. It presents a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development. While traditionally considered a less active metabolite, emerging evidence suggests a potential role for cholecalciferol sulfate as a storage form or modulator of vitamin D activity, warranting further investigation.

Synthesis and Metabolism of Cholecalciferol Sulfate

The sulfation of cholecalciferol and its hydroxylated metabolites is a key metabolic pathway. This biotransformation is primarily catalyzed by a family of enzymes known as sulfotransferases (SULTs).

1.1. Enzymatic Synthesis

The principal enzyme responsible for the sulfation of vitamin D3 and its metabolites is Sulfotransferase 2A1 (SULT2A1), also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST).[1][2] SULT2A1 is highly expressed in the liver and intestine, the primary sites for this metabolic process.[3][4] The reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of cholecalciferol or its derivatives.

Another sulfotransferase, SULT2B1b, has also been implicated in the sulfation of DHEA, a steroid precursor, and its expression is induced by the active form of vitamin D, calcitriol (B1668218).[5] While its direct role in cholecalciferol sulfation is less clear, it highlights the intricate relationship between vitamin D signaling and sulfation pathways.

1.2. Regulation by the Vitamin D Receptor (VDR)

The expression of SULT2A1 is, in part, regulated by the Vitamin D Receptor (VDR).[3][4][6][7] Calcitriol, the active form of vitamin D3, binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter region of target genes, thereby modulating their transcription.[8][9][10] The transcriptional activation of SULT2A1 by the VDR suggests a feedback mechanism where vitamin D can influence its own metabolic inactivation or storage through sulfation.

Quantitative Comparison of Biological Activity

Numerous studies have sought to elucidate the biological activity of cholecalciferol sulfate in comparison to its non-sulfated counterpart. The general consensus is that sulfation significantly attenuates the calcemic activity of vitamin D3.

Table 1: Comparative Biological Activity of Cholecalciferol vs. Cholecalciferol Sulfate

| Biological Activity | Cholecalciferol | Cholecalciferol Sulfate | Reference |

| Intestinal Calcium Transport | Active at doses as low as 260 pmol (single oral dose) | Active only at high doses (208,000 - 416,000 pmol, single oral dose) | [11][12] |

| Active at 65 - 260 pmol/day (chronic oral dosing) | Active at 52,000 pmol/day (chronic oral dosing) | [11][12] | |

| Active at 65 pmol (single intravenous dose) | No biological activity up to 52,000 pmol (single intravenous dose) | [11][12] | |

| Bone Calcium Mobilization | Active at doses as low as 260 pmol (single oral dose) | Active only at high doses (208,000 - 416,000 pmol, single oral dose) | [11][12] |

| Serum Phosphorus Elevation | Approximately 100 times more potent than the sulfated form | Requires significantly higher doses for a similar response | [1][6] |

| Bone Calcification Support | High antirachitic potency | Approximately 1% of the ability of cholecalciferol | [1][6] |

Role in Calcium Homeostasis

The significantly reduced biological activity of cholecalciferol sulfate suggests that it does not directly participate in the acute regulation of serum calcium levels in the same manner as calcitriol. However, several hypotheses regarding its role have been proposed:

-

A Circulating Reservoir: The sulfated form is more water-soluble than cholecalciferol, which may facilitate its transport and storage in the body. It has been suggested that 25-hydroxyvitamin D3-3-O-sulfate, a major circulating metabolite, may serve as a reservoir that can be converted back to the active form when needed.[1]

-

Excretory Pathway: Sulfation is a common mechanism for increasing the water solubility of compounds, thereby facilitating their excretion. This suggests that sulfation might be a pathway for the elimination of excess vitamin D.

-

Modulator of Vitamin D Activity: By competing with cholecalciferol for metabolic enzymes or transport proteins, the sulfated form could indirectly modulate the availability and activity of the non-sulfated, more active forms.

It is important to note that vitamin D also plays a critical role in overall sulfate homeostasis, a function that appears to be independent of its role in calcium metabolism.[13][14][15][16]

Experimental Protocols

4.1. Synthesis of Cholecalciferol-3β-Sulfate

This protocol is adapted from the method described by Reeve et al. (1981).[17]

Materials:

-

Cholecalciferol (Vitamin D3)

-

Pyridine (B92270) sulfur trioxide

-

Pyridine (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Dissolve cholecalciferol in anhydrous pyridine.

-

Add pyridine sulfur trioxide to the solution and stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding methanol.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).

-

Further purify the collected fractions containing the sulfated product by HPLC on a C18 column.

-

Characterize the final product using techniques such as UV spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry to confirm its identity and purity.

4.2. In Vivo Bioassay for Vitamin D Activity in Rats

This protocol is a generalized procedure based on assays described in the literature.[1][18]

Animals:

-

Weanling male albino rats, rendered vitamin D-deficient by feeding a vitamin D-deficient diet for several weeks.

Procedure:

-

Intestinal Calcium Transport Assay:

-

Administer the test compound (cholecalciferol or cholecalciferol sulfate) orally or intravenously to the vitamin D-deficient rats.

-

After a specified time, euthanize the rats and remove the duodenum.

-

Prepare everted gut sacs from the duodenum and incubate them in a buffer containing radiolabeled calcium (e.g., ⁴⁵Ca).

-

Measure the transport of radiolabeled calcium from the mucosal (inner) to the serosal (outer) side of the gut sac to determine the rate of active calcium transport.

-

-

Bone Calcium Mobilization Assay:

-

Administer the test compound to vitamin D-deficient rats.

-

Measure serum calcium concentrations at various time points after administration. An increase in serum calcium in the absence of dietary calcium indicates mobilization from bone.

-

-

Serum Phosphorus and Bone Mineralization Assays:

-

Administer the test compound to vitamin D-deficient, rachitic rats.

-

Measure serum phosphorus levels.

-

Assess bone mineralization by histological examination of the long bones (e.g., tibia or femur) and scoring the width of the epiphyseal growth plate (line test).

-

Signaling Pathways and Experimental Workflows

5.1. Cholecalciferol Sulfation Pathway

Caption: Enzymatic sulfation of cholecalciferol by SULT2A1.

5.2. VDR-Mediated Regulation of SULT2A1 Expression

Caption: Transcriptional regulation of SULT2A1 by the VDR.

5.3. Experimental Workflow for Bioactivity Assessment

Caption: Workflow for assessing the biological activity of vitamin D compounds.

Conclusion and Future Directions

The sulfation of cholecalciferol represents a significant, yet not fully understood, aspect of vitamin D metabolism. Current evidence strongly indicates that cholecalciferol sulfate possesses substantially lower calcemic activity compared to its non-sulfated precursor. This suggests that its primary role is not in the direct, acute regulation of calcium homeostasis. The VDR-mediated regulation of SULT2A1, the key enzyme in this pathway, points towards a sophisticated feedback mechanism controlling vitamin D activity.

Future research should focus on several key areas:

-

Investigating the potential for desulfation: Determining whether cholecalciferol sulfate can be enzymatically converted back to cholecalciferol in vivo is crucial to validate the "storage form" hypothesis.

-

Elucidating the role of 25-hydroxyvitamin D3 sulfate: As a major circulating metabolite, its specific functions and contribution to the overall vitamin D economy require further clarification.

-

Exploring the non-calcemic roles: The impact of cholecalciferol sulfate on other physiological processes regulated by vitamin D, such as immune function and cell proliferation, remains an open area of investigation.

A comprehensive understanding of the role of cholecalciferol sulfate will provide a more complete picture of vitamin D metabolism and could unveil novel therapeutic targets for managing disorders related to calcium homeostasis and vitamin D deficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Vitamin D receptor regulation of the steroid/bile acid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydroepiandrosterone sulfotransferase is a target for transcriptional induction by the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the effects of cholecalciferol and calcitriol on calcium metabolism and bone turnover in Chinese postmenopausal women with vitamin D insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of supplemental vitamin D3 on bone mineral density: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 9. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of cholecalciferol versus calcifediol on serum 25(OH)D concentrations: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of vitamin D3 3 beta-sulfate. Role of vitamin D3 sulfates in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polymorphic Human Sulfotransferase 2A1 Mediates the Formation of 25-Hydroxyvitamin D3-3-O-Sulfate, a Major Circulating Vitamin D Metabolite in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-dose cholecalciferol reduces parathyroid hormone in patients with early chronic kidney disease: a pilot, randomized, double-blind, placebo-controlled trial1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Synthesis and biological activity of vitamin D3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Presence of Cholecalciferol Sulfate in Human Breast Milk: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the presence, quantification, and potential physiological relevance of cholecalciferol sulfate (B86663) (Vitamin D3-S) and its metabolites in human breast milk. Historically, the existence and concentration of sulfated forms of vitamin D in breast milk have been subjects of scientific debate. However, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled more precise detection and quantification. This paper synthesizes current quantitative data, details the experimental protocols for analysis, and explores the biological implications for infant nutrition and health.

Introduction

Vitamin D is crucial for infant bone development and overall health.[1][2][3] While it is well-established that human breast milk contains cholecalciferol (Vitamin D3) and 25-hydroxyvitamin D3 (25(OH)D3), the concentrations are often insufficient to meet the infant's daily requirements, necessitating supplementation.[4][5] For decades, it has been hypothesized that a water-soluble form, cholecalciferol sulfate, might represent a significant and more bioavailable source of vitamin D for the nursing infant. Early reports suggested substantial quantities of vitamin D sulfate in human milk, though these findings were later contested by studies that failed to detect its presence.[6][7] This discrepancy was largely due to limitations in the analytical methods of the time.[8][9] Modern analytical methods have brought renewed clarity to this area of research.